

# YLL545: A Novel VEGFR2 Inhibitor Reshaping the Tumor Microenvironment

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## Compound of Interest

Compound Name: YLL545

Cat. No.: B15570165

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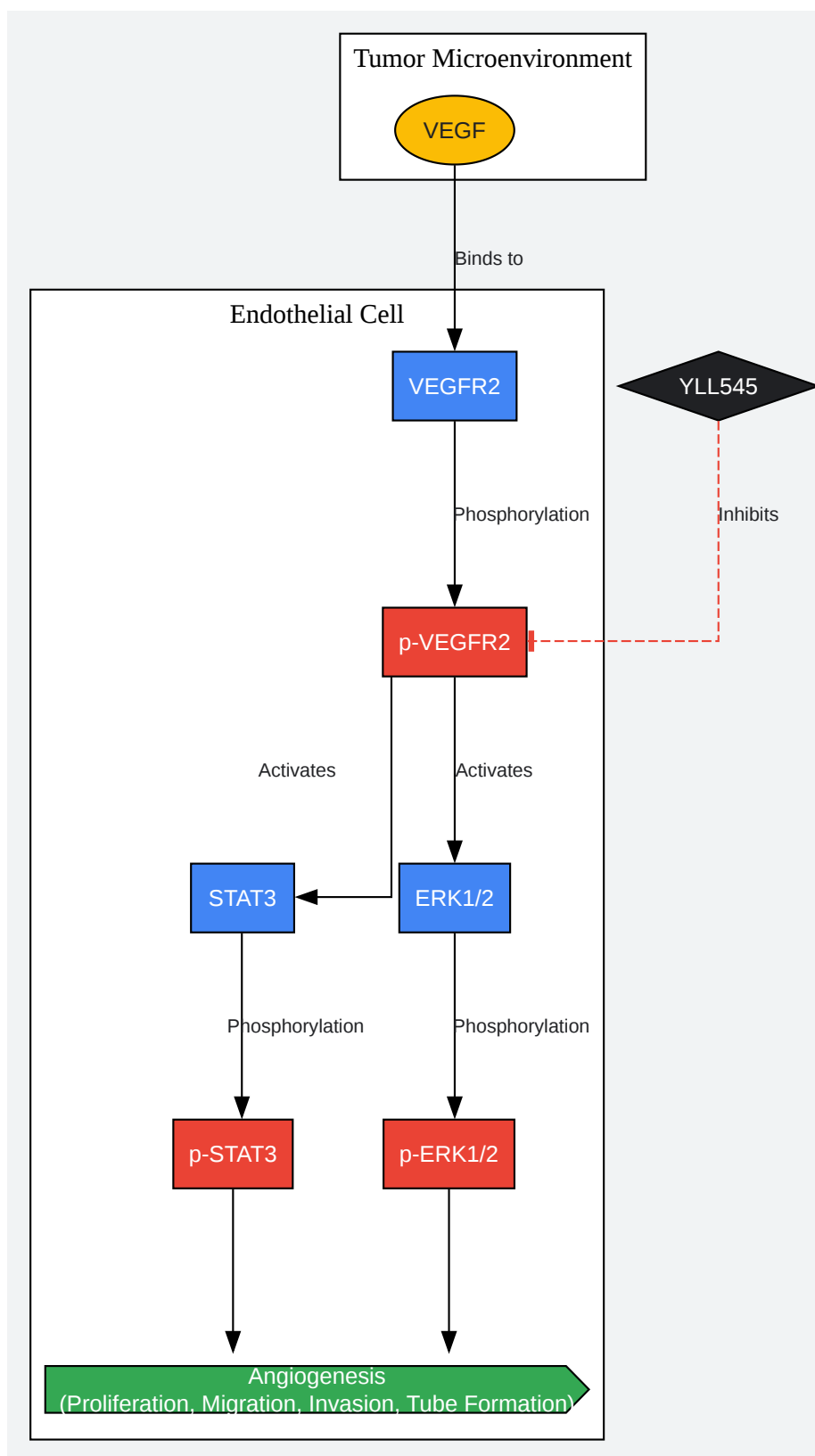
This technical guide provides a comprehensive overview of the preclinical data on **YLL545**, a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The information presented herein is targeted towards researchers, scientists, and professionals in the field of drug development. This document details the mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in the evaluation of **YLL545**'s effect on the tumor microenvironment, with a primary focus on its anti-angiogenic and anti-tumor properties.

## Core Mechanism of Action: Targeting Angiogenesis

**YLL545** exerts its anti-tumor effects primarily by inhibiting VEGFR2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. This process is critical for tumor growth, invasion, and metastasis. By blocking the VEGF-induced phosphorylation of VEGFR2, **YLL545** effectively disrupts downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.

## Signaling Pathway Inhibition

**YLL545** has been shown to inhibit the activation of key downstream signaling regulators of the VEGFR2 pathway, namely STAT3 and ERK1/2.<sup>[1]</sup> The inhibition of VEGF-induced phosphorylation of these proteins in Human Umbilical Vein Endothelial Cells (HUVECs) underscores the targeted efficacy of **YLL545**.<sup>[1]</sup>



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Caption: **YLL545** inhibits VEGF-induced VEGFR2 phosphorylation and downstream signaling.

## Quantitative Data Summary

The anti-angiogenic and anti-tumor efficacy of **YLL545** has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

### In Vitro Efficacy of YLL545 on HUVECs

Parameter	Assay	Key Findings
Proliferation	CCK-8 Assay	YLL545 inhibited VEGF-induced HUVEC proliferation.
Migration	Wound Healing Assay	YLL545 demonstrated a dose-dependent inhibition of HUVEC migration.
Invasion	Transwell Invasion Assay	YLL545 significantly inhibited HUVEC invasion in a dose-dependent manner.
Tube Formation	Matrigel Tube Formation Assay	YLL545 markedly inhibited the tube-forming ability of HUVECs in a dose-dependent fashion.

### In Vivo Anti-Angiogenic and Anti-Tumor Efficacy of YLL545

Model	Assay	Treatment	Key Findings
Zebrafish	Embryonic Angiogenesis Assay	YLL545 treatment	Significant inhibition of intersegmental vessel formation.
BALB/c Nude Mice	Matrigel Plug Assay	YLL545 (50 mg/kg/d)	Markedly reduced hemoglobin content in Matrigel plugs, indicating inhibition of neovascularization.
BALB/c Nude Mice	MDA-MB-231 Xenograft	YLL545 (50 mg/kg/d)	Over 50% inhibition of human tumor xenograft growth. <sup>[1]</sup>
Immunohistochemistry (CD31)	YLL545 (50 mg/kg/d)	Decreased tumor microvessel density (MVD).	
Immunohistochemistry (Ki67)	YLL545 (50 mg/kg/d)	Reduced proliferation index in tumor tissues.	
TUNEL Assay	YLL545 (50 mg/kg/d)	Increased number of apoptotic cells in tumor tissues.	

## Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to evaluate the efficacy of **YLL545**.

### HUVEC Proliferation Assay (CCK-8)

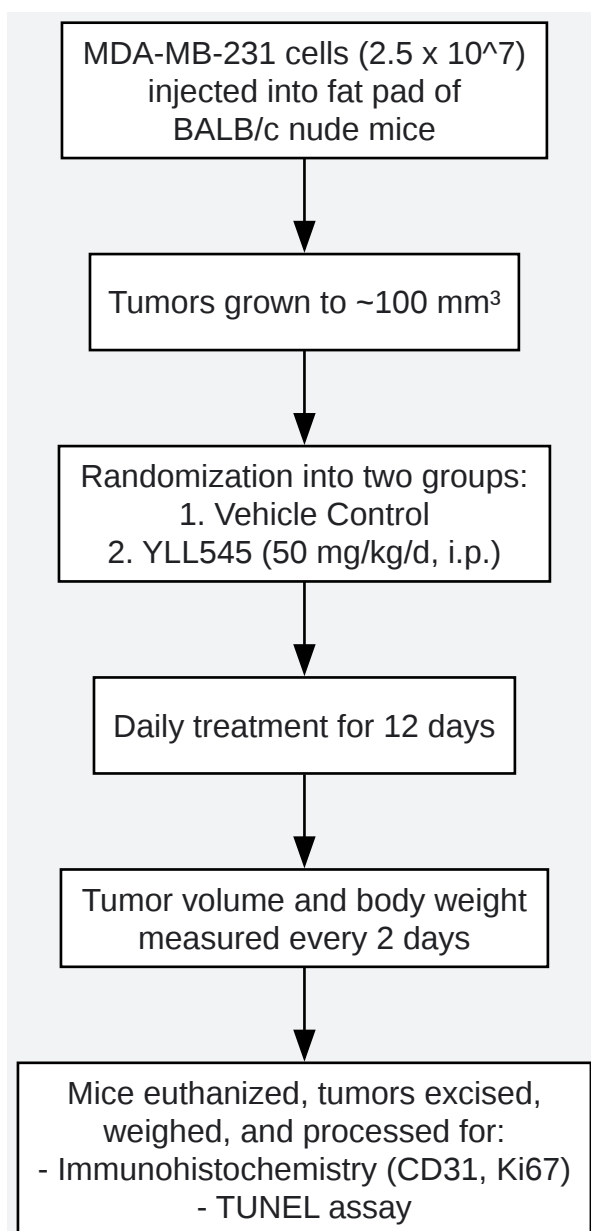
- **Cell Seeding:** HUVECs were seeded in 96-well plates at a density of  $5 \times 10^3$  cells/well and allowed to attach overnight.
- **Starvation:** Cells were serum-starved for 12 hours in endothelial cell basal medium (EBM-2) containing 0.5% FBS.

- Treatment: Cells were pre-treated with various concentrations of **YLL545** for 2 hours.
- Stimulation: VEGF (50 ng/mL) was added to the wells to induce proliferation.
- Incubation: The plates were incubated for 48 hours.
- Quantification: 10  $\mu$ L of Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated for an additional 2-4 hours. The absorbance at 450 nm was measured using a microplate reader.

## Western Blot Analysis

- Cell Lysis: HUVECs were treated with **YLL545** and/or VEGF, washed with cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
- Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.
- Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against p-VEGFR2, VEGFR2, p-STAT3, STAT3, p-ERK1/2, ERK1/2, and GAPDH.
- Secondary Antibody Incubation: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

## In Vivo Mouse Xenograft Model



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Caption: Experimental workflow for the in vivo evaluation of **YLL545** in a mouse xenograft model.

- Cell Implantation: 2.5 x 10<sup>7</sup> MDA-MB-231 human breast cancer cells were injected into the mammary fat pad of female BALB/c nude mice.
- Tumor Development: Tumors were allowed to grow to a palpable size of approximately 100 mm<sup>3</sup>.

- Treatment Groups: Mice were randomized into a vehicle control group and a **YLL545** treatment group.
- Drug Administration: **YLL545** was administered intraperitoneally at a dose of 50 mg/kg/day for 12 consecutive days.
- Monitoring: Tumor volume and body weight were measured every two days.
- Endpoint Analysis: At the end of the treatment period, mice were euthanized, and tumors were excised, weighed, and fixed in formalin for subsequent immunohistochemical and TUNEL analyses.

## Safety and Tolerability

In the preclinical studies conducted, **YLL545** was well-tolerated. The 50 mg/kg/d dose in the mouse xenograft model did not result in any significant loss of body weight or other observable signs of toxicity.[2] Histological analysis of major organs from the treated mice showed no pathological abnormalities.[2]

## Conclusion

**YLL545** is a potent VEGFR2 inhibitor that effectively targets the tumor microenvironment by disrupting angiogenesis. Its ability to inhibit endothelial cell proliferation, migration, and tube formation, coupled with its significant anti-tumor efficacy in vivo, positions **YLL545** as a promising candidate for further development as an anti-cancer therapeutic. The favorable safety profile observed in preclinical models further enhances its potential clinical utility.

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## References

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